2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
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Overview
Description
2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method has been shown to yield high purity products under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group.
2,3-Cyclopentenopyridine: Another related compound with a fused cyclopentane and pyridine ring.
Uniqueness
2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C8H10N2O/c1-10-8(11)5-6-3-2-4-7(6)9-10/h5H,2-4H2,1H3 |
InChI Key |
RPEYEJIYMNYWCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C2CCCC2=N1 |
Origin of Product |
United States |
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